molecular formula C23H30N4O B5252657 (1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1'-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1'-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B5252657
M. Wt: 378.5 g/mol
InChI Key: GEVGQDHJIZHFTE-YADHBBJMSA-N
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Description

The compound (1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1’-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a spirocyclic framework, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1’-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The pyridinyl and pyrazolyl groups can be reduced under specific conditions.

    Substitution: The spirocyclic core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups to the spirocyclic core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1’-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1’-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its spirocyclic structure and the presence of multiple functional groups

Properties

IUPAC Name

(1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1'-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c1-25-16-18(15-24-25)17-26-13-9-23(10-14-26)20-8-4-3-7-19(20)21(22(23)28)27-11-5-2-6-12-27/h2-5,7-8,15-16,21-22,28H,6,9-14,17H2,1H3/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVGQDHJIZHFTE-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCC3(CC2)C(C(C4=CC=CC=C34)N5CCC=CC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CN2CCC3(CC2)[C@H]([C@@H](C4=CC=CC=C34)N5CCC=CC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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